2,2'-(6,,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane

Epoxy resin formulation Reactive diluent Crosslink density

2,2'‐(6,‐Trimethyl‑2,5,8,11‑tetraoxadodecane‑1,12‑diyl)bisoxirane (CAS 80440‑82‑0) is a bis‑epoxide compound belonging to the class of alkylating epoxides and epoxy‑functional crosslinkers. Its molecular formula is C₁₅H₂₈O₆ and its molecular weight is approximately 304.38 g mol⁻¹ [REFS‑1].

Molecular Formula C15H28O6
Molecular Weight 304.38 g/mol
CAS No. 80440-82-0
Cat. No. B12682794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(6,,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane
CAS80440-82-0
Molecular FormulaC15H28O6
Molecular Weight304.38 g/mol
Structural Identifiers
SMILESCC(COCCOCC1CO1)OCCOC(C)(C)C2CO2
InChIInChI=1S/C15H28O6/c1-12(8-16-4-5-17-9-13-10-19-13)18-6-7-21-15(2,3)14-11-20-14/h12-14H,4-11H2,1-3H3
InChIKeyGIOZUDDHFKJQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'‐(6,‐Trimethyl‐2,5,8,11‐tetraoxadodecane‐1,12‐diyl)bisoxirane (CAS 80440‑82‑0): Structure‑Class Baseline for Scientific Procurement


2,2'‐(6,‐Trimethyl‑2,5,8,11‑tetraoxadodecane‑1,12‑diyl)bisoxirane (CAS 80440‑82‑0) is a bis‑epoxide compound belonging to the class of alkylating epoxides and epoxy‑functional crosslinkers. Its molecular formula is C₁₅H₂₈O₆ and its molecular weight is approximately 304.38 g mol⁻¹ [REFS‑1]. The molecule contains two oxirane rings linked by a flexible, methyl‑substituted tetraoxadodecane spacer, which distinguishes it from simpler diglycidyl ethers. The compound is catalogued under the 9CI name Oxirane,2,2'‐(6,?,?‑trimethyl‑2,5,8,11‑tetraoxadodecane‑1,12‑diyl)bis‑ and is structurally related to the antineoplastic alkylating agent ethoglucid (CAS 1954‑28‑5), which bears an unsubstituted tetraoxadodecane backbone [REFS‑2]. However, for CAS 80440‑82‑0, only basic chemical identifiers and vendor listings—not peer‑reviewed biological or materials‑performance data—are available in the public domain at the time of analysis.

Why Ethoglucid or Other Diglycidyl Ethers Cannot Simply Replace 2,2'‐(6,‐Trimethyl‐2,5,8,11‐tetraoxadodecane‑1,12‑diyl)bisoxirane


The closest well‑characterised analog, ethoglucid (triethylene glycol diglycidyl ether, CAS 1954‑28‑5), has been employed as an intravesical alkylating agent in superficial bladder cancer [REFS‑1]. Ethoglucid’s clinical efficacy and toxicity profile are tied to its unsubstituted tetraoxadodecane spacer and its resultant DNA‑crosslinking kinetics [REFS‑2]. The trimethyl substitution in CAS 80440‑82‑0 introduces three additional methyl groups along the spacer, altering the molecule’s hydrophobicity, steric bulk, and likely its reactivity, solubility, and biological half‑life. For epoxy‑crosslinking applications, methyl branching modifies chain flexibility and the distance between oxirane moieties, which directly impacts network mesh size, glass‑transition temperature, and mechanical properties [REFS‑3]. Substituting ethoglucid or a linear diglycidyl ether for CAS 80440‑82‑0 without empirically derived equivalency data therefore risks both therapeutic non‑equivalence in a pharmacological context and unpredictable thermomechanical performance in a polymer‑chemistry context. The quantitative evidence below, where available, underscores these differentiation points.

Quantitative Differentiation Evidence for 2,2'‐(6,‐Trimethyl‑2,5,8,11‑tetraoxadodecane‑1,12‑diyl)bisoxirane (CAS 80440‑82‑0)


Epoxy Equivalent Weight and Oxirane Functionality versus Ethoglucid

The molecular weight of CAS 80440‑82‑0 is 304.38 g mol⁻¹, which implies a theoretical epoxy equivalent weight (EEW) of 152.2 g eq⁻¹ (two oxirane groups per molecule) [REFS‑1]. The unsubstituted analog ethoglucid (CAS 1954‑28‑5, C₁₂H₂₂O₆, MW 262.31) has a theoretical EEW of 131.2 g eq⁻¹ [REFS‑2]. The 16 % higher EEW of CAS 80440‑82‑0 means that, for a given mass of curative, the trimethyl compound delivers fewer reactive epoxy equivalents. Consequently, formulators must adjust stoichiometry to achieve the same crosslink density, directly affecting the economics and mechanical properties of the cured network.

Epoxy resin formulation Reactive diluent Crosslink density

Hydrophobicity Shift (XLogP) Versus Unsubstituted Tetraoxadodecane Bis‑Oxirane

The computed XLogP of CAS 80440‑82‑0 is 0.1 [REFS‑1], whereas the unsubstituted ethoglucid backbone (C₁₂H₂₂O₆) yields a computed XLogP of approximately −0.5 [REFS‑2]. The addition of three methyl groups thus shifts the partition coefficient by roughly +0.6 log P units, indicating a measurable increase in lipophilicity. This difference is expected to influence membrane permeability, bioavailability, and formulation solvent selection.

ADME prediction Partition coefficient Hydrophobicity

Available Evidence Gap – Absence of Published Head‑to‑Head Performance Data

An exhaustive search of PubMed, Google Patents, and authoritative chemical databases (PubChem, MeSH, KEGG, Common Chemistry) returned no head‑to‑head experimental studies, no patents explicitly claiming CAS 80440‑82‑0, and no toxicological or physicochemical characterisation beyond the computed properties cited above [REFS‑1][REFS‑2]. The compound is listed only in vendor catalogues and basic structure‑lookup services. This absence of primary literature constitutes a critical evidence gap: any claims of superiority over ethoglucid, other diglycidyl ethers, or alternative bis‑oxirane crosslinkers must currently be regarded as unsubstantiated.

Evidence gap Procurement risk Data transparency

Evidence‑Linked Application Scenarios for 2,2'‑(6,‐Trimethyl‑2,5,8,11‑tetraoxadodecane‑1,12‑diyl)bisoxirane (CAS 80440‑82‑0)


Exploratory Epoxy‑Resin Formulation Requiring Higher EEW and Altered Hydrophobicity

When a formulation scientist seeks a reactive diluent or crosslinker with a higher epoxy equivalent weight (152.2 g eq⁻¹) and greater lipophilicity (XLogP 0.1) than ethoglucid (131.2 g eq⁻¹, XLogP ≈ −0.5), CAS 80440‑82‑0 offers a stoichiometric and polarity differentiation that may be exploited to tune network hydrophobicity, reduce water uptake, or modify curative compatibility. This scenario is supported by the computed EEW and XLogP differences described in Section 3 [REFS‑1].

Medicinal‑Chemistry Scaffold Exploration of Methyl‑Substituted Bis‑Epoxide Alkylators

In drug‑discovery programs targeting DNA‑crosslinking epoxides, the trimethyl spacer of CAS 80440‑82‑0 provides a systematic methylation scan relative to the clinically studied ethoglucid scaffold. The predicted XLogP shift of +0.6 suggests altered membrane permeation and tissue distribution, making this compound a candidate for in‑vitro ADME profiling and structure–activity relationship (SAR) studies. The rationale is based on the computed log P evidence in Section 3 [REFS‑2].

Specialty‑Polymer Research Where Methyl Branching Modulates Network Architecture

The three pendant methyl groups along the tetraoxadodecane spacer are expected to reduce chain rotational freedom and alter the distance between oxirane termini relative to linear diglycidyl ethers. Researchers investigating structure–property relationships in epoxy networks (e.g., toughness, glass‑transition temperature, free volume) may procure CAS 80440‑82‑0 as a model methyl‑branched diepoxide for comparative studies against linear analogs. This application derives from the structural‑class inference discussed in Section 2 [REFS‑3].

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